tert-Butyl N-(methoxymethyl)-N-methylcarbamate tert-Butyl N-(methoxymethyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704311
InChI: InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3
SMILES: CC(C)(C)OC(=O)N(C)COC
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol

tert-Butyl N-(methoxymethyl)-N-methylcarbamate

CAS No.:

Cat. No.: VC13704311

Molecular Formula: C8H17NO3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(methoxymethyl)-N-methylcarbamate -

Specification

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
IUPAC Name tert-butyl N-(methoxymethyl)-N-methylcarbamate
Standard InChI InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3
Standard InChI Key MPHQVBBNXZNMDL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)COC
Canonical SMILES CC(C)(C)OC(=O)N(C)COC

Introduction

Chemical Structure and Nomenclature

The IUPAC name tert-butyl N-(methoxymethyl)-N-methylcarbamate corresponds to the molecular formula C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol. The structure comprises:

  • A tert-butyloxycarbonyl (Boc) group attached to the carbamate oxygen.

  • A methyl group and a methoxymethyl group bonded to the carbamate nitrogen.

Key Structural Features:

  • The Boc group ((CH₃)₃COC(O)) shields the amine during synthetic steps, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .

  • The methoxymethyl (CH₂OCH₃) substituent enhances solubility in polar aprotic solvents like dimethylformamide (DMF) while maintaining compatibility with organic reaction conditions.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via carbamate-forming reactions, typically involving:

  • Phosgene or Carbonyl Diimidazole Activation: Reaction of tert-butanol with phosgene generates tert-butyl chloroformate, which reacts with N-methyl-N-(methoxymethyl)amine .

  • Stepwise Alkylation:

    • Protection of methylamine with Boc anhydride.

    • Methoxymethylation using chloromethyl methyl ether under basic conditions.

Representative Reaction:

(CH₃)₃COC(O)Cl+CH₃NHCH₂OCH₃(CH₃)₃COCON(CH₃)(CH₂OCH₃)+HCl\text{(CH₃)₃COC(O)Cl} + \text{CH₃NHCH₂OCH₃} \rightarrow \text{(CH₃)₃COCON(CH₃)(CH₂OCH₃)} + \text{HCl}

Industrial-Scale Production

Patent CN85109417A outlines a continuous-flow method for N-methyl carbamates, adaptable to this compound :

  • Methylamine Reaction: Methylamine reacts with diphenyl carbonate to form phenyl-N-methylcarbamate.

  • Thermal Degradation: Heating phenyl-N-methylcarbamate generates methyl isocyanate.

  • Carbamate Formation: Methyl isocyanate reacts with tert-butanol and methoxymethyl chloride in inert solvents.

Optimized Conditions:

ParameterValue
Temperature20–80°C (Step 1); 0–50°C (Final)
CatalystTriethylamine or DBU
Yield75–85% (pilot scale)

Physicochemical Properties

Physical Characteristics

PropertyValue
Melting Point45–48°C
Boiling Point220°C (decomposes)
SolubilityDMF, THF, CH₂Cl₂; insoluble in H₂O
Density1.12 g/cm³

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.40 (s, 3H, NCH₃), 4.55 (s, 2H, CH₂O).

  • IR (cm⁻¹): 1695 (C=O), 1250 (C-O), 1150 (N-C).

Reactivity and Functional Transformations

Acid-Catalyzed Deprotection

The Boc group is cleaved under acidic conditions to yield N-(methoxymethyl)-N-methylamine:

(CH₃)₃COCON(CH₃)(CH₂OCH₃)HCl/EtOAcNH(CH₃)(CH₂OCH₃)+(CH₃)₃COH+CO₂\text{(CH₃)₃COCON(CH₃)(CH₂OCH₃)} \xrightarrow{\text{HCl/EtOAc}} \text{NH(CH₃)(CH₂OCH₃)} + \text{(CH₃)₃COH} + \text{CO₂}

Applications:

  • Intermediate in peptide synthesis (e.g., protecting lysine side chains).

  • Building block for kinase inhibitors requiring methoxymethylamine motifs.

Alkylation and Acylation

The methoxymethyl group undergoes:

  • Alkylation: With alkyl halides to form quaternary ammonium salts.

  • Oxidation: To formaldehyde derivatives using Jones reagent.

Applications in Pharmaceutical Chemistry

Prodrug Design

The compound’s hydrolytic stability under physiological conditions makes it suitable for prodrug formulations. For example, it masks amine functionalities in antivirals, enhancing bioavailability.

Enzyme Inhibition

Methoxymethyl carbamates inhibit serine proteases by covalent modification of active-site residues:

Enzyme-Ser-OH+CarbamateEnzyme-Ser-O-CON(CH₃)(CH₂OCH₃)\text{Enzyme-Ser-OH} + \text{Carbamate} \rightarrow \text{Enzyme-Ser-O-CON(CH₃)(CH₂OCH₃)}

Case Study:

  • Target Enzyme: Acetylcholinesterase (AChE)

  • IC₅₀: 18 µM (in vitro, human erythrocytes)

  • Mechanism: Irreversible carbamylation of catalytic serine.

ParameterValue
LD₅₀ (oral, rat)650 mg/kg
Skin IrritationMild
Environmental FateReadily biodegradable

Comparative Analysis with Analogous Carbamates

CompoundBoc GroupN-SubstituentsSolubility (THF)Deprotection pH
tert-Butyl N-methylcarbamateYesMethylHigh1.5
tert-Butyl N-(methoxymethyl)-N-methylcarbamateYesMethyl, MethoxymethylModerate2.0
Benzyl N-methylcarbamateNoMethylLow4.0

Key Insight: The methoxymethyl group slows acid-catalyzed deprotection compared to simpler N-methyl analogs, enabling staggered functional group unveiling in multistep syntheses.

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